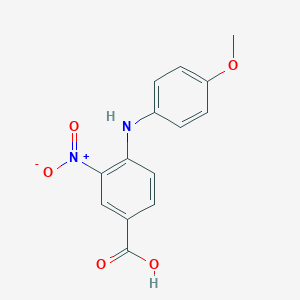

4-(4-Methoxyanilino)-3-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Methoxyanilino)-3-nitrobenzoic acid is a chemical compound . It is used for research and development purposes .

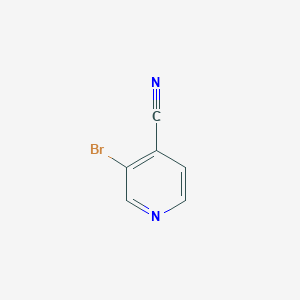

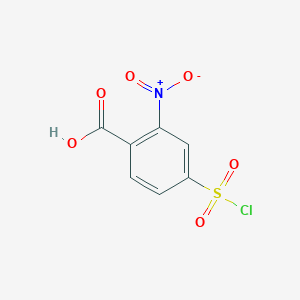

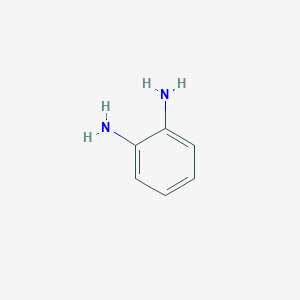

Molecular Structure Analysis

This compound contains a total of 34 bonds, including 22 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .科学的研究の応用

Organotin Complexes

Organotin complexes have been the subject of interest because of their biomedical and commercial applications . Organotin carboxylate derivatives of germatranyl, 4-(4-methoxyanilino)-4-oxobutanoic acid and tri-butyl tin(IV) have been screened for their anti-leishminial activities . The presence of R groups in germatranyl tin carboxylates plays a significant role in anti-leishminial activities .

Antibiotic Resistance

The need for novel biologically active compounds is growing due to the tremendous increase in antibiotic resistance . Organotin compounds have been found to increase the potency of organic compounds and lower down the required dosages of action as complexation increases the lipophilic character .

Cancer Chemotherapy

Organotin compounds have occupied an important place in cancer chemotherapy reports due to their cytotoxic effects, ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature .

Anti-microbial and Anti-inflammatory Activities

Organotin complexes, especially with Schiff base ligands, have been screened for their role in anti-microbial and anti-inflammatory activities .

Biomedical and Inorganic Chemistry

Research on the synthesis and applications of organotin complexes is currently considered one of the most expanding areas in biomedical and inorganic chemistry .

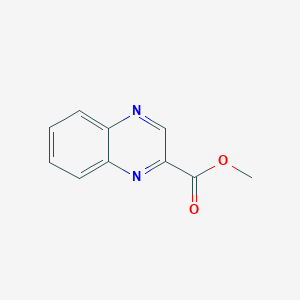

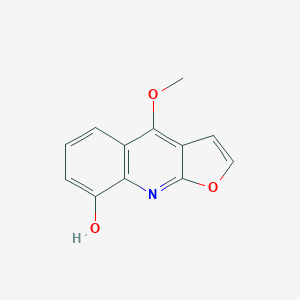

α-glucosidase Inhibitory Activity

2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibited α-glucosidase inhibitory activity . Spectroscopy methods were performed to analyze the inhibitory mechanisms of both compounds on α-glucosidase .

Safety and Hazards

The safety data sheet for a similar compound, p-Anisidine, indicates that it is stable but flammable. It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, strong oxidizing agents, alkaline materials, aldehydes, ketones, and nitrates. It may be light and moisture sensitive .

将来の方向性

Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, it is possible that 4-(4-Methoxyanilino)-3-nitrobenzoic acid, which is structurally similar, could also be of interest in future research.

作用機序

Target of Action

Compounds with similar structures, such as quinazoline and quinazolinone derivatives, have been found to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are common modes of action for similar compounds .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, convulsion, cancer, bacterial and fungal infections, hiv, and analgesia .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been found to have a variety of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and analgesic effects .

Action Environment

The action, efficacy, and stability of 4-(4-Methoxyanilino)-3-nitrobenzoic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the temperature.

特性

IUPAC Name |

4-(4-methoxyanilino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-21-11-5-3-10(4-6-11)15-12-7-2-9(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJRNDCDKMAJLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397023 |

Source

|

| Record name | 4-(4-methoxyanilino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyanilino)-3-nitrobenzoic acid | |

CAS RN |

148304-22-7 |

Source

|

| Record name | 4-(4-methoxyanilino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)